molecular formula C16H13N5O3S B4976773 N-(5-benzyl-1,3,4-thiadiazol-2-yl)-N'-(4-nitrophenyl)urea

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-N'-(4-nitrophenyl)urea

Cat. No. B4976773
M. Wt: 355.4 g/mol
InChI Key: KSGCOKBWLVZQRK-UHFFFAOYSA-N
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Description

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-N'-(4-nitrophenyl)urea (abbreviated as BNTU) is a chemical compound that has been widely studied for its potential applications in scientific research. BNTU is a member of the thiadiazole family, which is known for its diverse biological activities.

Mechanism of Action

The mechanism of action of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-N'-(4-nitrophenyl)urea is not fully understood, but it is believed to involve the modulation of GABA receptors. GABA receptors are ionotropic receptors that are activated by the neurotransmitter GABA. Activation of GABA receptors leads to an influx of chloride ions, which hyperpolarizes the cell membrane and reduces neuronal excitability. N-(5-benzyl-1,3,4-thiadiazol-2-yl)-N'-(4-nitrophenyl)urea has been shown to enhance the activity of GABA receptors, which may contribute to its anxiolytic and sedative effects.
Biochemical and Physiological Effects
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-N'-(4-nitrophenyl)urea has been shown to have a range of biochemical and physiological effects. In animal studies, N-(5-benzyl-1,3,4-thiadiazol-2-yl)-N'-(4-nitrophenyl)urea has been shown to reduce anxiety and improve sleep quality. N-(5-benzyl-1,3,4-thiadiazol-2-yl)-N'-(4-nitrophenyl)urea has also been shown to inhibit the growth of cancer cells and reduce inflammation. In addition, N-(5-benzyl-1,3,4-thiadiazol-2-yl)-N'-(4-nitrophenyl)urea has been shown to have neuroprotective effects in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-N'-(4-nitrophenyl)urea is its high potency and selectivity for GABA receptors. This makes it a useful tool for studying the role of GABA receptors in various physiological and pathological processes. However, one limitation of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-N'-(4-nitrophenyl)urea is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, N-(5-benzyl-1,3,4-thiadiazol-2-yl)-N'-(4-nitrophenyl)urea has not yet been extensively studied in humans, so its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for research on N-(5-benzyl-1,3,4-thiadiazol-2-yl)-N'-(4-nitrophenyl)urea. One area of interest is the development of more soluble analogs of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-N'-(4-nitrophenyl)urea that can be administered in vivo. Another area of interest is the investigation of the potential therapeutic applications of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-N'-(4-nitrophenyl)urea in humans, particularly in the treatment of anxiety disorders, sleep disorders, and Alzheimer's disease. Finally, further research is needed to fully elucidate the mechanism of action of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-N'-(4-nitrophenyl)urea and its effects on GABA receptors.

Synthesis Methods

The synthesis of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-N'-(4-nitrophenyl)urea involves the reaction of 5-benzyl-1,3,4-thiadiazol-2-amine with 4-nitrophenyl isocyanate in the presence of a catalyst. The resulting product is a white crystalline solid that can be purified by recrystallization. The purity of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-N'-(4-nitrophenyl)urea can be verified by nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Scientific Research Applications

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-N'-(4-nitrophenyl)urea has been studied for its potential applications in a variety of scientific research areas, including neuroscience, cancer research, and drug discovery. In neuroscience, N-(5-benzyl-1,3,4-thiadiazol-2-yl)-N'-(4-nitrophenyl)urea has been shown to modulate the activity of GABA receptors, which are involved in the regulation of anxiety and sleep. In cancer research, N-(5-benzyl-1,3,4-thiadiazol-2-yl)-N'-(4-nitrophenyl)urea has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. N-(5-benzyl-1,3,4-thiadiazol-2-yl)-N'-(4-nitrophenyl)urea has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease.

properties

IUPAC Name

1-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-(4-nitrophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O3S/c22-15(17-12-6-8-13(9-7-12)21(23)24)18-16-20-19-14(25-16)10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,17,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSGCOKBWLVZQRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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